molecular formula C12H14N4 B1490401 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098023-39-1

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No. B1490401
CAS RN: 2098023-39-1
M. Wt: 214.27 g/mol
InChI Key: FZVMZFNPODCLLP-UHFFFAOYSA-N
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Description

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (2-CIPA) is an organic compound that is widely used in scientific research. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology, and has a wide range of applications in the laboratory.

Scientific Research Applications

Drug Development and Therapeutic Applications

Imidazo[1,2-b]pyrazole derivatives, like the compound , are known for their therapeutic potential. They have been studied for various biological activities, including antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . This compound could serve as a scaffold for developing new medications, particularly in targeting diseases where current treatments are inadequate.

Analytical Chemistry

In analytical chemistry, compounds with unique structures such as 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be used as standards or reagents. Their distinct chemical properties allow them to be used in chromatography, spectroscopy, and as calibration standards to ensure the accuracy and precision of analytical instruments .

Material Science

The imidazo[1,2-b]pyrazole core is structurally intriguing for material scientists. It could be utilized in the design of new materials with specific electronic or photonic properties. These materials might find applications in semiconductors, organic light-emitting diodes (OLEDs), or as part of novel sensors.

Environmental Science

Derivatives of imidazo[1,2-b]pyrazole could be explored for environmental applications, such as in the detection and quantification of pollutants. Their reactivity with various environmental contaminants could lead to the development of sensitive assays for monitoring environmental health .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with cyclic or aromatic substrates. It could also be used to probe the biochemical pathways involving related natural compounds .

Industrial Uses

The chemical industry could employ this compound in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure may impart specific properties to these products, such as stability under high temperatures or specific light absorption characteristics .

Medicinal Chemistry

In medicinal chemistry, the compound’s scaffold could be modified to create derivatives with enhanced pharmacological properties. It could lead to the discovery of new lead compounds with improved efficacy and reduced side effects for various diseases .

Antimicrobial Research

Research into antimicrobial properties of imidazo[1,2-b]pyrazole derivatives is promising. This compound could be a starting point for the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

properties

IUPAC Name

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVMZFNPODCLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 3
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 6
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2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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